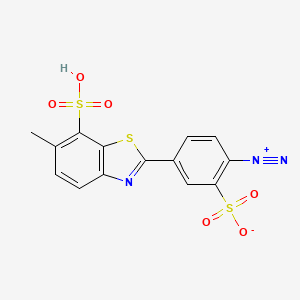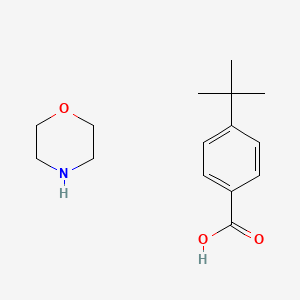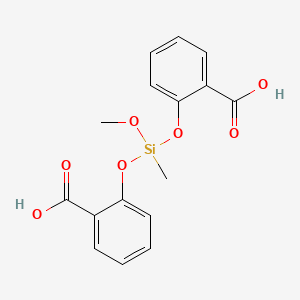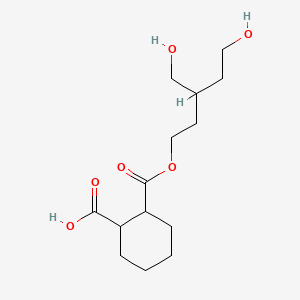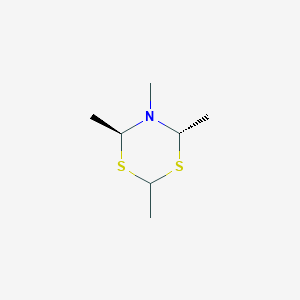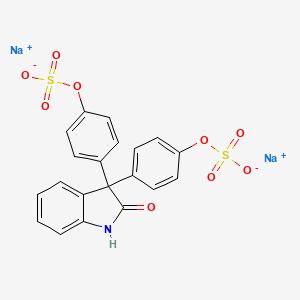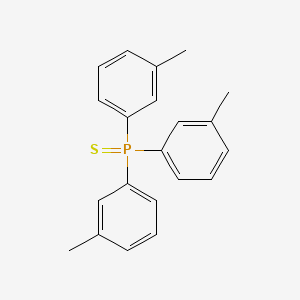
Hydroperoxide, 1,1-diphenylethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroperoxide, 1,1-diphenylethyl- is an organic peroxide with the molecular formula C14H14O2. It is a derivative of ethylbenzene, where the ethyl group is substituted with a hydroperoxide group. This compound is known for its reactivity and is used in various chemical processes and research applications.
準備方法
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1,1-diphenylethyl- can be synthesized through the oxidation of 1,1-diphenylethylene using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst often being a transition metal complex. The process involves the addition of hydrogen peroxide to the double bond of 1,1-diphenylethylene, forming the hydroperoxide group.
Industrial Production Methods
In industrial settings, the production of hydroperoxide, 1,1-diphenylethyl- follows similar principles but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and safety. The use of efficient catalysts and purification techniques is crucial to obtain high-purity hydroperoxide.
化学反応の分析
Types of Reactions
Hydroperoxide, 1,1-diphenylethyl- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include alcohols, ketones, and substituted aromatic compounds, depending on the reaction conditions and reagents used.
科学的研究の応用
Hydroperoxide, 1,1-diphenylethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its role in oxidative stress and cell signaling.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its antioxidant properties.
Industry: It is used in the production of polymers and other industrial chemicals, where its reactivity is harnessed for specific processes.
作用機序
The mechanism by which hydroperoxide, 1,1-diphenylethyl- exerts its effects involves the generation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including lipids, proteins, and nucleic acids, leading to oxidative modifications. The pathways involved in its action include the activation of antioxidant defense mechanisms and the modulation of cell signaling pathways.
類似化合物との比較
Hydroperoxide, 1,1-diphenylethyl- can be compared with other similar compounds such as:
Cumene hydroperoxide: Similar in structure but with a different alkyl group.
Tert-butyl hydroperoxide: Another common hydroperoxide with a tertiary butyl group.
Benzyl hydroperoxide: Contains a benzyl group instead of the diphenylethyl group.
Uniqueness
The uniqueness of hydroperoxide, 1,1-diphenylethyl- lies in its specific structure, which imparts distinct reactivity and stability compared to other hydroperoxides. Its diphenylethyl group provides steric hindrance, influencing its chemical behavior and making it suitable for specific applications in research and industry.
特性
CAS番号 |
2186-29-0 |
|---|---|
分子式 |
C14H14O2 |
分子量 |
214.26 g/mol |
IUPAC名 |
(1-hydroperoxy-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H14O2/c1-14(16-15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,15H,1H3 |
InChIキー |
BQFDWZCVGKLOIN-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


